5-HT₄ Receptor Binding Affinity
A structurally related indazole derivative, CHEMBL2058705 (which shares the 6-bromo-5-fluoro substitution pattern but lacks the 3-iodo group), exhibits a pKi of 5.94 for the human 5-HT₄ receptor, as reported in the ChEMBL database [1]. While direct binding data for 6-bromo-5-fluoro-3-iodo-1H-indazole itself is not available, this value serves as a class-level baseline for the fluoro-bromoindazole scaffold. The target compound's additional 3-iodo substituent is critical as a synthetic handle for introducing radiolabels or further diversity, a feature absent in CHEMBL2058705, thus differentiating it for applications requiring late-stage functionalization.
| Evidence Dimension | Human 5-HT₄ receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | Not directly reported; serves as synthetic precursor |
| Comparator Or Baseline | CHEMBL2058705 (6-bromo-5-fluoroindazole derivative, no 3-iodo) |
| Quantified Difference | pKi = 5.94 (CHEMBL2058705) vs. Not Applicable (Target Compound is a building block) |
| Conditions | Radioligand binding assay using [¹²⁵I]SB 207710 on human 5-HT₄ receptors |
Why This Matters
This establishes the 6-bromo-5-fluoroindazole core as a viable scaffold for 5-HT₄ receptor modulation, while the 3-iodo group of the target compound provides a unique synthetic advantage for radiotracer development not offered by the comparator.
- [1] ChEMBL Database. CHEMBL2058705. Bioactivity data for 5-HT₄ receptor (Human). Available at: https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL2058705/ View Source
